molecular formula C15H18N2O B6708720 2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide

2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide

Cat. No.: B6708720
M. Wt: 242.32 g/mol
InChI Key: CUHTXYUMMIPPEQ-UHFFFAOYSA-N
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Description

2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide is a compound that features a unique bicyclic structure.

Preparation Methods

The synthesis of 2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of cyclic azomethine ylides in asymmetric cycloadditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules. In biology and medicine, its unique structure and biological activities make it a promising candidate for drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. its unique bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide can be compared with other similar compounds, such as 8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.

Properties

IUPAC Name

2-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-15(18)10-17-13-6-7-14(17)9-12(8-13)11-4-2-1-3-5-11/h1-5,8,13-14H,6-7,9-10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHTXYUMMIPPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(CC1N2CC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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